Furan-2-Carbonyl vs. Benzyl Piperazine Terminus: Divergent Target Engagement Profiles from Matched BindingDB Data
The target compound incorporates a furan-2-carbonyl capping group on the piperazine ring, whereas the direct analog CAS 1021060-01-4 terminates with a benzyl group. BindingDB data for the benzyl analog (CHEMBL4435658) show measurable CYP4Z1 inhibition with an IC50 of 7.20 μM (and a preincubation IC50 of 0.30 μM) [1]. In contrast, the furan-2-carbonyl piperazine motif present in the target compound is a critical pharmacophoric element of known dual LDHA/PDKs inhibitors: LDHA/PDKs-IN-2 (CAS 2490699-44-8), which shares the identical furan-2-carbonyl-piperazine substructure, inhibits LDHA with an IC50 of 0.7 μM and PDKs with an IC50 of 1.6 μM, and suppresses A549 lung cancer cell proliferation with an EC50 of 15.7 μM . No CYP4Z1 activity has been reported for the furan-2-carbonyl chemotype. This enzyme-target divergence—CYP4Z1 engagement being characteristic of the benzyl-piperazine terminus and LDHA/PDKs engagement being characteristic of the furan-2-carbonyl-piperazine terminus—demonstrates that the piperazine capping group is a binary selectivity switch, not a passive structural variation.
| Evidence Dimension | Target engagement profile |
|---|---|
| Target Compound Data | Furan-2-carbonyl-piperazine terminus; LDHA/PDKs inhibition inferred from matched chemotype (LDHA IC50 = 0.7 μM, PDKs IC50 = 1.6 μM for LDHA/PDKs-IN-2) |
| Comparator Or Baseline | CAS 1021060-01-4 (benzyl-piperazine terminus); CYP4Z1 IC50 = 7.20 μM (without preincubation) and 0.30 μM (with preincubation) |
| Quantified Difference | Target switch from CYP4Z1 (benzyl-piperazine) to LDHA/PDKs (furan-2-carbonyl-piperazine); LDHA potency improvement of ≥10-fold vs. CYP4Z1 IC50 for the benzyl comparator |
| Conditions | CYP4Z1 assay: recombinant human CYP4Z1 in HepG2 membranes, luciferin-benzyl ether substrate. LDHA/PDKs assay: recombinant enzyme inhibition, and A549 cell proliferation assay. |
Why This Matters
For users screening against the LDHA/PDKs axis or glycolytic cancer metabolism, the furan-2-carbonyl-terminated compound is the mechanistically appropriate scaffold choice, whereas the benzyl-terminated analog is a CYP4Z1 tool and should not be substituted.
- [1] BindingDB Entry BDBM50527961 (CHEMBL4435658). 5-(benzyloxy)-2-(4-benzylpiperazine-1-carbonyl)-4H-pyran-4-one; CYP4Z1 inhibition IC50 = 7.20E+3 nM and 300 nM (preincubation). Available at: https://www.bindingdb.org (accessed April 2026). View Source
